N-(2-chlorobenzyl)-4-(difluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-4-(difluoromethyl)benzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a chlorobenzyl moiety, and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-(difluoromethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with 4-(difluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-(difluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-4-(difluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-(difluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-methylbenzamide
- N-(2-chlorobenzyl)-N’-phenylurea
- 2-chlorobenzyl chloride
Uniqueness
N-(2-chlorobenzyl)-4-(difluoromethyl)benzenesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C14H12ClF2NO2S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(difluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12ClF2NO2S/c15-13-4-2-1-3-11(13)9-18-21(19,20)12-7-5-10(6-8-12)14(16)17/h1-8,14,18H,9H2 |
InChI Key |
QRGUGYMPBONAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.